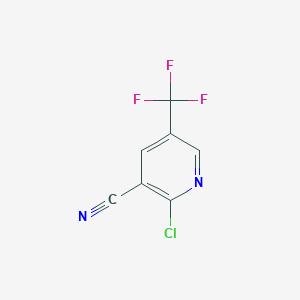

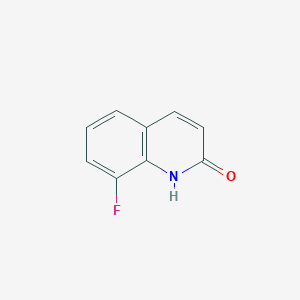

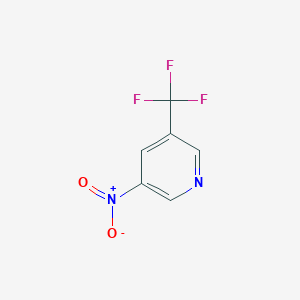

2-Methoxy-3-(trifluoromethyl)aniline

カタログ番号 B1357691

CAS番号:

634187-08-9

分子量: 191.15 g/mol

InChIキー: QOMZMKOUJOLVKC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

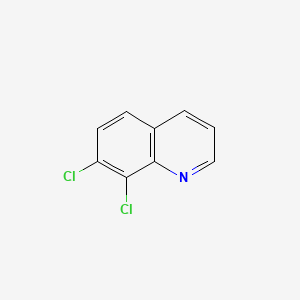

2-Methoxy-3-(trifluoromethyl)aniline is an organic compound with the IUPAC name 2-methoxy-3-(trifluoromethyl)phenylamine . It has a molecular weight of 191.15 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The molecular formula of 2-Methoxy-3-(trifluoromethyl)aniline is C8H8F3NO . The InChI code for this compound is 1S/C8H8F3NO/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3 .Physical And Chemical Properties Analysis

2-Methoxy-3-(trifluoromethyl)aniline is a liquid at room temperature .科学的研究の応用

Application 1: Trifluoromethylarylation of Alkenes

- Scientific Field : Organic Chemistry

- Summary of Application : This research involves the trifluoromethylarylation of alkenes using anilines . This method allows the trifluoromethylarylation of alkenes using anilines for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .

- Methods of Application : An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .

- Results or Outcomes : This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .

Application 2: Synthesis of Flunixin

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : 2-Methoxy-3-(trifluoromethyl)aniline is used in the synthesis of an analgesic compound, flunixin . It is also a key intermediate for synthesizing flunixin meglumine .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, it is mentioned that the compound reacts with 2-chloronicotinate in ethylene glycol to produce flunixin .

- Results or Outcomes : The outcome of this application is the production of flunixin, an analgesic compound .

Application 3: Synthesis of Methylguanidine Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of Application : 2-Methyl-3-trifluoromethylaniline is used as a reactant in the synthesis of methylguanidine derivatives . These derivatives are prospective PET radioligands for the open channel of the NMDA receptor .

- Results or Outcomes : The outcome of this application is the production of methylguanidine derivatives, which are potential PET radioligands for the open channel of the NMDA receptor . This receptor is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

Application 4: Synthesis of Pesticides

- Scientific Field : Agricultural Chemistry

- Summary of Application : 2-Methyl-3-Trifluoromethyl Aniline is an important intermediate in the synthesis of certain pesticides .

- Results or Outcomes : The outcome of this application is the production of certain pesticides .

Application 5: Veterinary Anti-Inflammatory Drug Synthesis

Safety And Hazards

特性

IUPAC Name |

2-methoxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMZMKOUJOLVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602600 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-(trifluoromethyl)aniline | |

CAS RN |

634187-08-9 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

The title compound (980 mg) was prepared from compound 17B in a manner similar to that described in Experiment 11C.

Name

11C

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)